molecular formula C10H9ClN4O2S B1681779 Sulfaclozine CAS No. 102-65-8

Sulfaclozine

Cat. No.: B1681779
CAS No.: 102-65-8
M. Wt: 284.72 g/mol
InChI Key: QKLPUVXBJHRFQZ-UHFFFAOYSA-N
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Description

Sulfachloropyrazine is a sulfonamide compound primarily used as an antimicrobial agent. It is known for its effectiveness against coccidiosis in poultry, a disease caused by protozoan parasites. The chemical name of Sulfachloropyrazine is N-(5-chloropyrazin-2-yl)-4-aminobenzenesulfonamide, and it is often used in its sodium salt form for better solubility and administration .

Mechanism of Action

Target of Action

Sulfaclozine is a competitive antagonist of para-aminobenzoic acid (PABA), a precursor of folic acid, in protozoa and bacteria . It primarily targets the bacterial enzyme dihydropteroate synthetase , which is crucial for the proper processing of PABA and essential for folic acid synthesis .

Mode of Action

This compound inhibits the bacterial enzyme dihydropteroate synthetase . This enzyme is responsible for the proper processing of PABA, which is essential for folic acid synthesis . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of folic acid. Folic acid is crucial for the synthesis of nucleic acids and the metabolism of amino acids, which are essential for cell growth and division . By inhibiting the synthesis of folic acid, this compound disrupts these critical cellular processes, leading to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a drug significantly impact its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, this compound disrupts critical cellular processes such as nucleic acid synthesis and amino acid metabolism, which are essential for cell growth and division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, constituents present in natural waters, such as bicarbonate and phosphate ions, can enhance the degradation of this compound . This interaction could potentially affect the bioavailability and therapeutic efficacy of this compound in aquatic environments .

Biochemical Analysis

Biochemical Properties

Sulfaclozine plays a crucial role in biochemical reactions by inhibiting the synthesis of folic acid in microorganisms. It interacts with the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By competing with para-aminobenzoic acid (PABA), this compound prevents the formation of dihydropteroate, a precursor to folic acid. This inhibition disrupts the production of nucleotides and ultimately hampers DNA synthesis in the target organisms .

Cellular Effects

This compound affects various types of cells and cellular processes. In protozoan parasites, it inhibits cell division and growth by disrupting folic acid synthesis. This leads to impaired DNA replication and cell proliferation. In poultry, this compound helps control coccidiosis by reducing the parasite load in the intestinal tract, thereby improving gut health and overall performance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of dihydropteroate synthase, where it competes with PABA. This competitive inhibition prevents the enzyme from catalyzing the formation of dihydropteroate, a key intermediate in folic acid synthesis. As a result, the synthesis of folic acid is blocked, leading to a shortage of nucleotides required for DNA replication and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy may decrease over prolonged periods. Studies have shown that this compound can degrade over time, leading to reduced potency. Long-term exposure to this compound in vitro and in vivo has demonstrated its ability to maintain its anticoccidial activity, although the extent of its effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively controls coccidiosis in poultry without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather leads to toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to folic acid synthesis. It interacts with dihydropteroate synthase, inhibiting the formation of dihydropteroate from PABA. This disruption in folic acid synthesis affects the overall metabolic flux and reduces the availability of nucleotides for DNA replication. Additionally, this compound may undergo metabolic transformations in the liver, leading to the formation of metabolites that are excreted via the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The compound may also bind to plasma proteins, affecting its distribution and bioavailability. In poultry, this compound is distributed primarily in the intestinal tract, where it targets the protozoan parasites responsible for coccidiosis .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with dihydropteroate synthase. The compound does not possess specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the cytoplasmic environment, where it inhibits folic acid synthesis and disrupts cellular processes in the target organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfachloropyrazine involves the condensation of sulfanilamide sodium salt with 2,6-dichloropyrazine in a water-insoluble organic solvent. The reaction is temperature-controlled to ensure optimal yield. The product is then extracted with water, and the pH of the aqueous layer is adjusted using an acid to precipitate sulfanilamide chloropyrazine. This intermediate is further reacted with sodium hydroxide to form Sulfachloropyrazine sodium .

Industrial Production Methods: In industrial settings, the production of Sulfachloropyrazine sodium involves dissolving dimethyl sulfoxide, N-methyl-2-pyrrolidone, and Sulfachloropyrazine sodium in a liquid tank. Diaveridine, dissolved by a cosolvent, is added, followed by triethanolamine. This method ensures a stable product with accurate dosage and simple medicated operation .

Chemical Reactions Analysis

Types of Reactions: Sulfachloropyrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.

    Reduction: Reduction reactions can occur, particularly in the presence of reducing agents.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or other reduced forms .

Scientific Research Applications

Sulfachloropyrazine has a wide range of applications in scientific research:

Properties

IUPAC Name

4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLPUVXBJHRFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144515
Record name Sulfaclozine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-65-8
Record name Sulfaclozine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaclozine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaclozine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfaclozine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.768
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Record name SULFACLOZINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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